4-Methyl-2-nitrobenzene-1-selenenic acid
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Overview
Description
4-Methyl-2-nitrobenzene-1-selenenic acid is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitrobenzene-1-selenenic acid typically involves the following steps:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitrobenzene-1-selenenic acid can undergo various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Iron (Fe), hydrochloric acid (HCl)
Substitution: Various electrophiles, such as halogens or nitro groups, under acidic conditions
Major Products Formed
Oxidation: Formation of seleninic acid derivatives
Reduction: Formation of 4-methyl-2-aminobenzene-1-selenenic acid
Substitution: Formation of various substituted benzene derivatives
Scientific Research Applications
4-Methyl-2-nitrobenzene-1-selenenic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitrobenzene-1-selenenic acid involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, influencing cellular redox states and potentially modulating the activity of redox-sensitive enzymes and signaling pathways . The nitro group can also participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-nitrobenzene-1-seleninic acid
- 4-Methyl-2-nitrobenzene-1-selenol
- 4-Methyl-2-nitrobenzene-1-selenide
Uniqueness
4-Methyl-2-nitrobenzene-1-selenenic acid is unique due to the presence of both a nitro group and a selenium atom in its structure. This combination imparts distinct redox properties and reactivity compared to other similar compounds. The nitro group enhances the electron-withdrawing capability, while the selenium atom provides unique redox behavior, making it a valuable compound for various applications .
Properties
CAS No. |
65848-43-3 |
---|---|
Molecular Formula |
C7H7NO3Se |
Molecular Weight |
232.11 g/mol |
IUPAC Name |
1-hydroxyselanyl-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C7H7NO3Se/c1-5-2-3-7(12-11)6(4-5)8(9)10/h2-4,11H,1H3 |
InChI Key |
JGVLOSHDUXJGDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[Se]O)[N+](=O)[O-] |
Origin of Product |
United States |
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